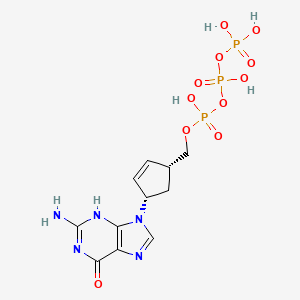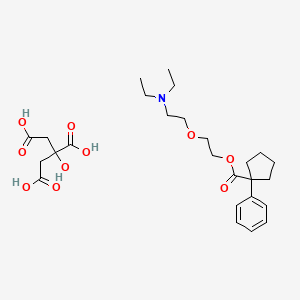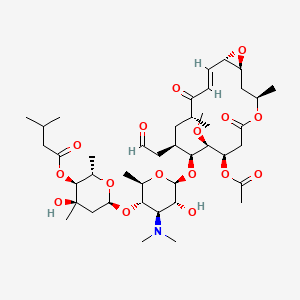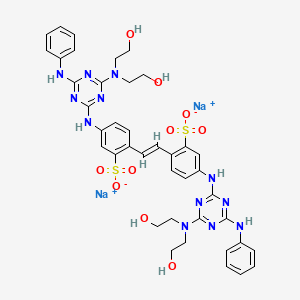
(+)-Carbovir triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Carbovir triphosphate is an active metabolite of Abacavir used to study the molecular mechanism of inhibition and drug resistance for HIV-1 reverse transcriptase.
Applications De Recherche Scientifique
Enhanced Antiviral Potency Through ProTide Technology
The application of pronucleotide (ProTide) technology to abacavir, which is metabolized into (+)-Carbovir triphosphate, has been shown to significantly enhance its antiviral potency against HIV. This enhancement is attributed to increased levels of (+)-Carbovir triphosphate in cells, demonstrating the potential of ProTide technology in improving the efficacy of antiviral agents (Mcguigan et al., 2005).
Synthesis and Antiviral Evaluation of Prodrugs
Research on the synthesis of lipophilic triphosphate prodrugs of abacavir and (+)-Carbovir and their analogues has shown that these prodrugs, including those of (+)-Carbovir, exhibit increased antiviral activity compared to their parent nucleoside. This highlights the potential of using prodrug approaches to enhance the efficacy of nucleoside analogues in antiviral therapies (Weising et al., 2018).
Intracellular Triphosphate Metabolite Measurement
The development of methods to measure intracellular levels of triphosphate metabolites of antiviral drugs, including (+)-Carbovir triphosphate, has been crucial in understanding the pharmacokinetics and efficacy of these drugs in HIV treatment. Accurate measurement of these metabolites allows for a better understanding of drug action and optimization of dosages for effective therapy (Robbins et al., 2007).
Insights into Molecular Mechanism of Inhibition and Drug Resistance
Studies on the interaction of (+)-Carbovir triphosphate with HIV-1 reverse transcriptase have provided insights into the molecular mechanisms of inhibition and drug resistance. Understanding these interactions is crucial for developing more effective treatments and combating resistance in HIV therapy (Ray et al., 2001).
Pharmacokinetic Studies in Combination Therapies
Pharmacokinetic studies of abacavir and its metabolite (+)-Carbovir triphosphate in combination with other antiretrovirals have been instrumental in understanding drug interactions and optimizing combination therapies for HIV-infected patients. These studies help in determining the most effective drug combinations for managing HIV infection (Jackson et al., 2012).
Propriétés
Numéro CAS |
144606-93-9 |
|---|---|
Nom du produit |
(+)-Carbovir triphosphate |
Formule moléculaire |
C11H16N5O11P3 |
Poids moléculaire |
487.19 g/mol |
Nom IUPAC |
[[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1 |
Clé InChI |
CQCAEOCIDCCJDQ-NKWVEPMBSA-N |
SMILES isomérique |
C1[C@H](C=C[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
C1C(C=CC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(+)-Carbovir triphosphate; L-CBVTP; L CBVTP; LCBVTP; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)








![Disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668364.png)


